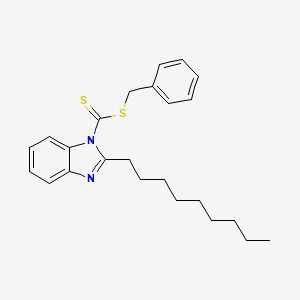
1,3-Benzenedimethanol, alpha,alpha'-dimethyl-alpha,alpha'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedimethanol, alpha,alpha’-dimethyl-alpha,alpha’-diphenyl- is an organic compound with a complex structureThe compound’s molecular formula is C19H16O, and it has a molecular weight of 260.3297 .
Vorbereitungsmethoden
The synthesis of 1,3-Benzenedimethanol, alpha,alpha’-dimethyl-alpha,alpha’-diphenyl- typically involves several stepsIndustrial production methods often involve the use of high-pressure reactors and specific catalysts to ensure the desired reaction conditions .
Analyse Chemischer Reaktionen
1,3-Benzenedimethanol, alpha,alpha’-dimethyl-alpha,alpha’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedimethanol, alpha,alpha’-dimethyl-alpha,alpha’-diphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,3-Benzenedimethanol, alpha,alpha’-dimethyl-alpha,alpha’-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzenedimethanol, alpha,alpha’-dimethyl-alpha,alpha’-diphenyl- can be compared with similar compounds such as:
Benzenemethanol, alpha,alpha-dimethyl-: This compound has a similar structure but lacks the diphenyl groups.
1,3-Benzenedimethanol: This compound has a simpler structure without the alpha,alpha’-dimethyl and alpha,alpha’-diphenyl groups. The uniqueness of 1,3-Benzenedimethanol, alpha,alpha’-dimethyl-alpha,alpha’-diphenyl- lies in its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
71400-24-3 |
|---|---|
Molekularformel |
C22H22O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-[3-(1-hydroxy-1-phenylethyl)phenyl]-1-phenylethanol |
InChI |
InChI=1S/C22H22O2/c1-21(23,17-10-5-3-6-11-17)19-14-9-15-20(16-19)22(2,24)18-12-7-4-8-13-18/h3-16,23-24H,1-2H3 |
InChI-Schlüssel |
HPASRAMJMJGGHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=CC(=CC=C2)C(C)(C3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)
![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)


![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)

![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)


![8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14173780.png)

![3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14173787.png)
